N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, a thiophene ring, and a carboxamide group. These structural elements are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, making them valuable in the realm of medicinal chemistry . They have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives, in general, have been found to interact with various targets in the body, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Furan derivatives, in general, have been found to have certain pharmacokinetic characteristics that influence their bioavailability .
Result of Action
Furan derivatives, in general, have been found to have a range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.
Coupling of Furan and Thiophene Rings: The furan and thiophene rings are coupled using a cross-coupling reaction such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under mild conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated thiophenes
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is unique due to the combination of the furan and thiophene rings, which are known for their high reactivity and biological activity
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-7-12(18-8-9)13(16)14-5-4-10(15)11-3-2-6-17-11/h2-3,6-8,10,15H,4-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCDCLMYCWNKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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